N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring and a thioacetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide typically involves multiple steps, starting with the preparation of the tetraazole ring and the thioacetamide group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include methylphenyl derivatives and thioacetamide precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound can be used in the development of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide involves its interaction with specific molecular targets. The tetraazole ring and thioacetamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-naphthamide
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- N-methyl-4-(3-methylphenoxy)-N-(3-methylphenyl)benzamide
Uniqueness
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide stands out due to its unique combination of a tetraazole ring and a thioacetamide group. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H17N5OS |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H17N5OS/c1-12-6-8-14(9-7-12)18-16(23)11-24-17-19-20-21-22(17)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
NAHLMVOXZCJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C |
Origin of Product |
United States |
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